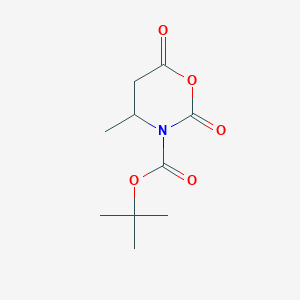

Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate" is a chemical entity that has been explored in various research contexts. While the exact compound is not directly mentioned in the provided papers, similar compounds with tert-butyl groups and carboxylate esters have been synthesized and analyzed, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including treatment under basic conditions, intramolecular lactonization, and condensation reactions. For instance, the treatment of 5-tert-butyl-4-methylisoxazole-3-ol with ethyl chloroacetate under basic conditions led to unexpected products, including ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate, which shares structural similarities with the compound of interest . Another example is the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate through intramolecular lactonization, which demonstrates the versatility of tert-butyl carboxylate esters in forming cyclic structures .

Molecular Structure Analysis

X-ray diffraction analysis has been a common tool to determine the molecular structure of synthesized compounds. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated using single-crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . This technique provides precise information about the arrangement of atoms within a molecule, which is crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carboxylate esters can be inferred from the reactions they undergo. For instance, the unexpected formation of ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate suggests that these compounds can participate in rearrangement reactions under certain conditions . Additionally, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate through a condensation reaction indicates that tert-butyl carboxylate esters can be used to construct more complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate esters can be deduced from their molecular structures and the conditions under which they are synthesized and crystallized. For example, the crystallization of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate from a petroleum ether/ethyl acetate mixture in the monoclinic space group P 21/c with specific unit cell parameters provides insights into the compound's solid-state characteristics . These properties are important for understanding the compound's stability, solubility, and potential applications in various fields.

科学的研究の応用

-

Synthesis of Biotin Intermediates

- Application Summary: Tert-butyl 4-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate is used as a key intermediate in the synthesis of Biotin, a water-soluble vitamin .

- Methods of Application: The compound was synthesized from L-cystine in an overall yield of 54% through three steps .

- Results: The successful synthesis of this compound provides a pathway for the production of Biotin, which plays a crucial role in the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .

-

Synthesis of tert-Butyl-4-hydroxypiperdine-1-carboxylate Derivatives

- Application Summary: The compound is used as a starting material in the synthesis of tert-Butyl-4-hydroxypiperdine-1-carboxylate derivatives .

- Methods of Application: The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

- Results: The successful synthesis of this compound provides a pathway for the production of tert-Butyl-4-hydroxypiperdine-1-carboxylate derivatives .

-

Synthesis of Tert-Butyl(4R)-4-(Methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate

- Application Summary: This compound is a key intermediate of the natural product Biotin, a water-soluble vitamin involved in an essential part of the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .

- Methods of Application: The compound was synthesized from L-cystine in an overall yield of 54% through three steps .

- Results: The successful synthesis of this compound provides a pathway for the production of Biotin .

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine-1-carboxylate

- Application Summary: The compound is used as a starting material in the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine-1-carboxylate .

- Methods of Application: The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

- Results: The successful synthesis of this compound provides a pathway for the production of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine-1-carboxylate .

-

Synthesis of Tert-butyl (4R)-4-(Methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate

- Application Summary: This compound is a key intermediate of the natural product Biotin which is a water-soluble vitamin, involved in an essential part of the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .

- Methods of Application: The compound was synthesized from L-cystine in an overall yield of 54% through three steps .

- Results: The successful synthesis of this compound provides a pathway for the production of Biotin .

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine-1-carboxylate

- Application Summary: The compound is used as a starting material in the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine-1-carboxylate .

- Methods of Application: The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

- Results: The successful synthesis of this compound provides a pathway for the production of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine-1-carboxylate .

特性

IUPAC Name |

tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-6-5-7(12)15-8(13)11(6)9(14)16-10(2,3)4/h6H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGYMRBLFDQUPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC(=O)N1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448467 |

Source

|

| Record name | N-Boc-beta-alanine-beta-methyl-N-carboxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate | |

CAS RN |

357610-31-2 |

Source

|

| Record name | N-Boc-beta-alanine-beta-methyl-N-carboxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)